N-benzyl-3-nitrobenzenecarboximidamide
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Overview
Description
N-benzyl-3-nitrobenzenecarboximidamide is an organic compound with the molecular formula C14H13N3O2. It is a derivative of benzenecarboximidamide, where a benzyl group is attached to the nitrogen atom and a nitro group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-nitrobenzenecarboximidamide typically involves the reaction of benzylamine with 3-nitrobenzenecarboximidoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Esterification: The compound can undergo esterification reactions with alcohols in the presence of a catalyst like lithium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Esterification: Unsaturated alcohols with lithium tert-butoxide as a catalyst.
Major Products Formed
Reduction: N-benzyl-3-aminobenzenecarboximidamide.
Substitution: Various N-alkyl or N-aryl derivatives.
Esterification: Unsaturated esters.
Scientific Research Applications
N-benzyl-3-nitrobenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor for enzymes like butyrylcholinesterase, which is relevant for treating Alzheimer’s disease.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of N-benzyl-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. For instance, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of Alzheimer’s disease . The nitro group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-hydroxy-3-nitrobenzenecarboximidamide
- N-benzyl-3-aminobenzenecarboximidamide
- N-benzyl-3-nitrobenzamide
Uniqueness
N-benzyl-3-nitrobenzenecarboximidamide is unique due to the presence of both a benzyl group and a nitro group on the benzenecarboximidamide scaffold. This combination imparts specific electronic and steric properties that influence its reactivity and biological activity.
Properties
CAS No. |
732192-33-5 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N'-benzyl-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C14H13N3O2/c15-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)17(18)19/h1-9H,10H2,(H2,15,16) |
InChI Key |
KPDIAOKNNOQLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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